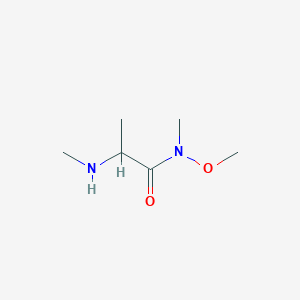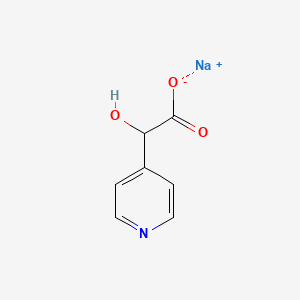
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-azidooxan-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate oxan-3-amine derivative.
Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction, where a suitable azide source (e.g., sodium azide) is used.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the purified compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Alkyl halides, acyl chlorides.
Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxan-3-amine derivatives.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(3R,4S)-4-azidooxan-3-amine hydrochloride involves its interaction with molecular targets through its azido group. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. Additionally, the compound’s ability to undergo cycloaddition reactions allows it to form stable triazole linkages, which can be exploited in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-[(3R,4S)-3-methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride
Uniqueness
rac-(3R,4S)-4-azidooxan-3-amine hydrochloride is unique due to its azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other similar compounds that may lack the azido functionality and, consequently, the same range of applications in chemical biology and medicinal chemistry.
Eigenschaften
Molekularformel |
C5H11ClN4O |
|---|---|
Molekulargewicht |
178.62 g/mol |
IUPAC-Name |
(3S,4R)-4-azidooxan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c6-4-3-10-2-1-5(4)8-9-7;/h4-5H,1-3,6H2;1H/t4-,5-;/m1./s1 |
InChI-Schlüssel |
JTNQFAMEMXUHBS-TYSVMGFPSA-N |
Isomerische SMILES |
C1COC[C@H]([C@@H]1N=[N+]=[N-])N.Cl |
Kanonische SMILES |
C1COCC(C1N=[N+]=[N-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


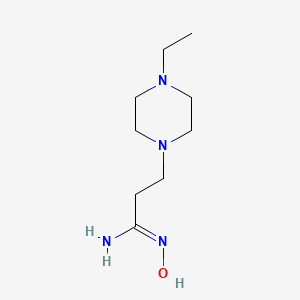


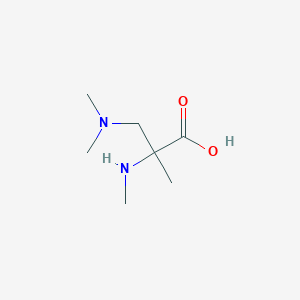
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)
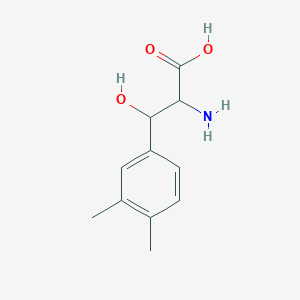
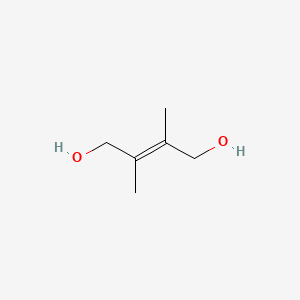

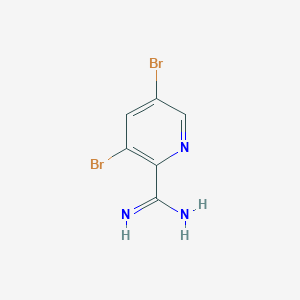
![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
